molecular formula C17H15ClN2O B104430 6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol CAS No. 36951-86-7

6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol

Cat. No. B104430
CAS RN: 36951-86-7
M. Wt: 298.8 g/mol
InChI Key: ZGLAJTSGABGHND-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a phenyl group, a pyrimidine ring, and an isoindole ring. These types of compounds are often found in pharmaceuticals and could have potential biological activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using organolithium reagents . The process typically involves nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, the pyrimidine ring could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings could increase its hydrophobicity, while the presence of polar functional groups could enhance its solubility in polar solvents .

Scientific Research Applications

Optoelectronic Materials Development

Recent advancements in the synthesis and application of quinazoline and pyrimidine derivatives, including 6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol, highlight their significant potential in creating novel optoelectronic materials. These compounds are integrated into π-extended conjugated systems, proving valuable for the fabrication of materials used in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Arylvinylsubstituted quinazolines, for example, have shown great promise as structures for nonlinear optical materials and colorimetric pH sensors due to their electroluminescent properties and ability to incorporate various functional fragments like benzimidazole and carbazole (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Hybrid Catalysts in Medicinal Chemistry

The pyranopyrimidine core, closely related to pyrimidoisoindol derivatives, is instrumental in the medicinal and pharmaceutical industries for its broad synthetic applications and bioavailability. Recent reviews covering synthetic pathways and the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underscore the versatility of pyrimidine scaffolds. These catalysts facilitate the development of novel therapeutics, showcasing the pyrimidine core's centrality in advancing drug discovery and development processes (Parmar, Vala, & Patel, 2023).

Anti-Alzheimer's Drug Development

Explorations into the medicinal chemistry of pyrimidine derivatives, such as 6-(4-Chloro-phenyl)-2,3,4,6-tetrahydro-pyrimido[2,1-a]isoindol-6-ol, have identified these compounds as potential anti-Alzheimer's agents. The structural activity relationship (SAR) studies of pyrimidine derivatives demonstrate their efficacy in neurological disorder treatments, offering a promising avenue for developing new therapeutics for Alzheimer's disease. This research emphasizes the importance of pyrimidine scaffolds in synthesizing biologically active compounds that can address the complexity of neurological disorders (Das et al., 2021).

properties

IUPAC Name

6-(4-chlorophenyl)-3,4-dihydro-2H-pyrimido[1,2-b]isoindol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c18-13-8-6-12(7-9-13)17(21)15-5-2-1-4-14(15)16-19-10-3-11-20(16)17/h1-2,4-9,21H,3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLAJTSGABGHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2C3=CC=CC=C3C(N2C1)(C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol

CAS RN

36951-86-7
Record name Homomazindol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036951867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HOMOMAZINDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM6V5Z8UXP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The 2-(3-aminopropyl)-1-(4-chlorophenyl)isoindole, hydrochloride (2 gms.) is dissolved in water and neutralized with a sodium carbonate solution. The regenerated base is extracted with ethyl acetate, dried over magnesium sulfate and evaporated to dryness. The residue is dissolved in 250 ml. of ethanol and air is bubbled through the solution for 48 hours. The precipitated white crystalline solid is separated by filtration and upon recrystallization from dimethylformamide there is obtained 6-(4-chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol, m.p. 274°-6°C. dec., which is insoluble in water and soluble in dimethylacetamide.
Name
2-(3-aminopropyl)-1-(4-chlorophenyl)isoindole, hydrochloride
Quantity
2 g
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